3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine
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Overview
Description
“3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine” is a compound useful in organic synthesis . It’s a product for proteomics research . The molecular formula of the compound is C21H32N2O2Si .
Molecular Structure Analysis
The molecular weight of the compound is 372.58 . The molecular structure includes a pyridine ring, a benzyl group, a tert-butyldimethylsilyloxy group, and a methylamino group .Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis of Pyrrolo-Pyridines and Related Compounds : The compound is used in the synthesis of various pyrrolo-pyridines, quinolines, pyrazines, quinoxalines, and pyrimidines, highlighting its utility in creating diverse heterocyclic structures which are crucial in medicinal chemistry (Davis, Wakefield, & Wardell, 1992).
Kinetic Resolution and Synthesis of Piperazic Acid Derivatives : It's involved in the kinetic resolution processes at low temperatures, leading to the synthesis of enantiomerically pure piperazic acid derivatives, indicating its role in the creation of specific chiral compounds (Aoyagi et al., 2003).
Creation of Functionalized 4H-Pyrano[3,2-c]pyridines : The compound is involved in reactions leading to the formation of functionalized 4H-pyrano[3,2-c]pyridines and other related fused systems, showcasing its versatility in the synthesis of complex organic molecules (Mekheimer, Mohamed, & Sadek, 1997).
Synthetic Intermediates and Mechanistic Insights
Formation of N-Acetylglucosaminidase Inhibitors : This compound serves as an intermediate in the formation of specific inhibitors, playing a role in biochemical pathways and potentially in the treatment of related disorders (Schumacher-Wandersleb, Petersen, & Peter, 1994).
Production of Anticholinesterase Compounds : It's utilized in the synthesis of N-benzyltetrahydropyrido-anellated thiophene derivatives with potential as anticholinesterase agents, which are important in the study of diseases like Alzheimer's (Pietsch, Nieger, & Gütschow, 2007).
Synthesis of Pyrido[3′,2′4,5]thieno[3,2‐d]pyrimidines
: The compound is instrumental in creating pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, contributing to the development of novel molecular structures (Bakhite, Al‐Sehemi, & Yamada, 2005).
Crystallography and Structural Studies
Crystallography of Cyclic Intermediates : The compound is part of a cyclic intermediate in the synthesis of known chelators, highlighting its importance in structural and crystallography studies (Wireko et al., 1995).
Enantioselective Synthesis of Stereogenic Centers : It plays a role in the enantioselective synthesis of intermediates, crucial for the preparation of compounds with specific stereochemistry (Zaponakis & Katerinopoulos, 2001).
Mechanism of Action
properties
IUPAC Name |
N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-methyl-5-phenylmethoxypyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2Si/c1-21(2,3)26(5,6)25-15-14-23(4)20-13-12-19(16-22-20)24-17-18-10-8-7-9-11-18/h7-13,16H,14-15,17H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIKDKSONMPOEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN(C)C1=NC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724513 |
Source
|
Record name | 5-(Benzyloxy)-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1076198-95-2 |
Source
|
Record name | N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-N-methyl-5-(phenylmethoxy)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Benzyloxy)-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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